molecular formula C15H17ClN4O B5699197 6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B5699197
M. Wt: 304.77 g/mol
InChI Key: ZHTWZXWPBPGQLZ-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the carboxamide group and the imidazo[1,2-a]pyridine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: This step involves the reaction of the imidazo[1,2-a]pyridine derivative with a carboxylic acid derivative in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Cyclohexylideneamino Group: This can be achieved by reacting the intermediate with cyclohexylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and suitable solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • N-(1-Adamantanyl)-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Comparison

6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural features, including the imidazo[1,2-a]pyridine core, the carboxamide group, and the cyclohexylideneamino group. These features contribute to its distinct chemical properties and biological activities compared to similar compounds. The presence of the cyclohexylideneamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-10-14(20-9-11(16)7-8-13(20)17-10)15(21)19-18-12-5-3-2-4-6-12/h7-9H,2-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTWZXWPBPGQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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